Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes an acetyloxy group and a hexyl chain attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Hexyl Chain: The hexyl chain can be introduced through alkylation reactions using appropriate alkyl halides.
Acetylation: The acetyloxy group is introduced by acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst such as pyridine.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, where nucleophiles like amines or thiols replace the acetyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, acetone.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Hydrolysis: Carboxylic acids, methanol.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiazole ring may interact with enzymes or receptors, modulating their activity. The acetyloxy group can undergo hydrolysis, releasing acetic acid, which may contribute to the compound’s biological activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives:
Methyl 2-[1-(hydroxy)hexyl]-1,3-thiazole-4-carboxylate: Lacks the acetyloxy group, which may result in different biological activity and chemical reactivity.
Ethyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, which may affect its solubility and reactivity.
Methyl 2-[1-(acetyloxy)butyl]-1,3-thiazole-4-carboxylate: Shorter alkyl chain, which may influence its hydrophobicity and interaction with biological targets.
Properties
CAS No. |
644991-25-3 |
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Molecular Formula |
C13H19NO4S |
Molecular Weight |
285.36 g/mol |
IUPAC Name |
methyl 2-(1-acetyloxyhexyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H19NO4S/c1-4-5-6-7-11(18-9(2)15)12-14-10(8-19-12)13(16)17-3/h8,11H,4-7H2,1-3H3 |
InChI Key |
FLRKVRCTSUUNDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=NC(=CS1)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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